molecular formula C15H21N3O2 B7513320 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No. B7513320
M. Wt: 275.35 g/mol
InChI Key: UNELOCWUCATMIW-UHFFFAOYSA-N
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Description

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. The compound is known to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves the inhibition of dopamine transporter (DAT) activity. The compound binds to the DAT protein and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine signaling can have a range of effects on neuronal function, including changes in synaptic plasticity, reward processing, and motor function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide are primarily related to its effects on dopamine signaling. The compound has been shown to increase extracellular dopamine levels in several brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. These changes in dopamine signaling can have a range of effects on behavior, including changes in reward processing, motivation, and motor function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is its potent and selective inhibition of dopamine transporter activity. This makes the compound a valuable tool for studying the role of dopamine signaling in various physiological and behavioral processes. However, the compound also has some limitations, including its potential for off-target effects on other neurotransmitter transporters and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective dopamine transporter inhibitors based on the structure of the compound. Another potential direction is the use of the compound as a tool for studying the role of dopamine signaling in various disease states, including addiction, depression, and Parkinson's disease. Additionally, the compound may have potential applications in the development of new therapies for these disorders.

Synthesis Methods

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be synthesized through a multi-step process. The first step involves the synthesis of 3-(pyridin-3-ylmethyl)piperidine-2,6-dione, which is then reacted with methylamine to form the corresponding amide. The amide is then acetylated to form 1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has been extensively studied for its potential applications in neuroscience research. The compound is known to act as a potent inhibitor of the dopamine transporter, which is a key protein involved in the regulation of dopamine signaling in the brain. The compound has also been shown to have affinity for other neurotransmitter transporters, including the norepinephrine transporter and the serotonin transporter.

properties

IUPAC Name

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-12(19)18-8-5-14(6-9-18)15(20)17(2)11-13-4-3-7-16-10-13/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNELOCWUCATMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N(C)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-methyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

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